4-Cyclopropoxy-3-methoxybenzaldehyde
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Overview
Description
4-Cyclopropoxy-3-methoxybenzaldehyde is an organic compound with the molecular formula C11H12O3 It is a derivative of benzaldehyde, featuring a cyclopropoxy group at the fourth position and a methoxy group at the third position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-3-methoxybenzaldehyde can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form an α,β-unsaturated ketone. This reaction can be catalyzed by various bases such as sodium hydroxide, barium hydroxide, or ammonium chloride . Microwave-assisted methods have also been developed to enhance the efficiency and selectivity of this reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can improve the efficiency of the production process. specific industrial methods for this compound are not widely documented in the literature.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and cyclopropoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the corresponding alcohol.
Scientific Research Applications
4-Cyclopropoxy-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-3-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The methoxy and cyclopropoxy groups can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Similar structure but with a hydroxyl group instead of a cyclopropoxy group.
4-Methoxybenzaldehyde: Lacks the cyclopropoxy group, making it less sterically hindered.
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-methoxybenzaldehyde |
InChI |
InChI=1S/C11H12O3/c1-13-11-6-8(7-12)2-5-10(11)14-9-3-4-9/h2,5-7,9H,3-4H2,1H3 |
InChI Key |
HAQUZPMDAPQBTR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC2CC2 |
Origin of Product |
United States |
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